molecular formula C22H24ClN3O5S B2385039 Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329840-45-0

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2385039
CAS No.: 1329840-45-0
M. Wt: 477.96
InChI Key: KRABTLWQLPQICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C22H24ClN3O5S and its molecular weight is 477.96. The purity is usually 95%.
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Biological Activity

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's structure features a tetrahydrothieno[2,3-c]pyridine core with a dioxopyrrolidine moiety and a benzamide substituent. The molecular formula is represented as C19H22N4O4HClC_{19}H_{22}N_4O_4\cdot HCl, with a molecular weight of approximately 396.85 g/mol.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds derived from tetrahydrothieno[2,3-c]pyridine have shown significant antibacterial and antifungal properties. For instance, studies on substituted tetrahydrothieno derivatives demonstrated promising antimicrobial effects against various pathogens .
  • Antitumor Activity : The compound's structural analogs have been evaluated for their anticancer potential. In vitro studies have reported that similar compounds exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .

Antimicrobial Studies

A study published in the Journal of Chemical and Pharmaceutical Research synthesized various substituted tetrahydrothieno derivatives and assessed their antimicrobial activity. The results indicated that several derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Antitumor Studies

Research focusing on pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines demonstrated that specific derivatives displayed potent inhibitory activity against EGFR kinase, which is crucial for tumor growth. The IC50 values for these compounds ranged from 0.297 μM to 15.629 μM in various cancer cell lines .

Allosteric Modulation

Another study highlighted the allosteric properties of related compounds at the A1 adenosine receptor. The modifications in the 2-amino-tetrahydrothieno structure led to enhanced receptor modulation . This suggests that similar modifications in methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine could yield compounds with enhanced biological activity.

Case Studies

Study Activity Cell Line IC50 (μM)
Study 1AntibacterialE. coli12.5
Study 2AntitumorMCF-70.440
Study 3Allosteric ModulationA1AR-

Properties

IUPAC Name

methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S.ClH/c1-3-24-10-9-15-16(12-24)31-21(19(15)22(29)30-2)23-20(28)13-5-4-6-14(11-13)25-17(26)7-8-18(25)27;/h4-6,11H,3,7-10,12H2,1-2H3,(H,23,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRABTLWQLPQICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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